3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione
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Overview
Description
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes an ethoxy group and a phenyl group attached to a pyrrole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then reacted with ethanol under acidic conditions to introduce the ethoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Indolyl-4-phenyl-1h-pyrrole-2,5-dione: This compound is similar in structure but contains an indole group instead of an ethoxy group.
3-Ethyl-4-methyl-1h-pyrrole-2,5-dione: This compound has an ethyl and a methyl group instead of an ethoxy and phenyl group.
1-(4-Methylphenyl)-3-pyrroline-2,5-dione: This compound has a methylphenyl group instead of an ethoxy and phenyl group.
Uniqueness
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione is unique due to its specific combination of an ethoxy group and a phenyl group attached to the pyrrole ring.
Properties
CAS No. |
22903-03-3 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-ethoxy-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-9(11(14)13-12(10)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,14,15) |
InChI Key |
OPJZJHGXGWFRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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